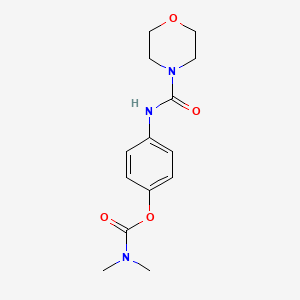

4-(Morpholine-4-carboxamido)phenyl dimethylcarbamate

CAS No.: 526190-27-2

Cat. No.: VC5852660

Molecular Formula: C14H19N3O4

Molecular Weight: 293.323

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 526190-27-2 |

|---|---|

| Molecular Formula | C14H19N3O4 |

| Molecular Weight | 293.323 |

| IUPAC Name | [4-(morpholine-4-carbonylamino)phenyl] N,N-dimethylcarbamate |

| Standard InChI | InChI=1S/C14H19N3O4/c1-16(2)14(19)21-12-5-3-11(4-6-12)15-13(18)17-7-9-20-10-8-17/h3-6H,7-10H2,1-2H3,(H,15,18) |

| Standard InChI Key | FQPHLRKWRPEFHK-UHFFFAOYSA-N |

| SMILES | CN(C)C(=O)OC1=CC=C(C=C1)NC(=O)N2CCOCC2 |

Introduction

Chemical Identity and Structural Features

The molecular structure of 4-(Morpholine-4-carboxamido)phenyl dimethylcarbamate integrates three distinct moieties: a phenyl ring, a morpholine-4-carboxamide group, and a dimethylcarbamate ester. The phenyl ring serves as the central scaffold, with the morpholine carboxamide substituent at the para position and the dimethylcarbamate group occupying the adjacent position.

Molecular Formula and Weight

Based on structural analogs such as 3-(Morpholine-4-sulfonamido)phenyl dimethylcarbamate (molecular weight: 329.37 g/mol), the target compound likely has a molecular formula of C₁₅H₁₉N₃O₅ and a molecular weight of approximately 333.33 g/mol. This estimation accounts for the replacement of the sulfonamide group in the analog with a carboxamide group, altering the nitrogen and oxygen counts.

Physicochemical Properties

The carboxamide and carbamate groups impart distinct solubility and stability characteristics:

-

Solubility: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are expected to dissolve the compound efficiently due to hydrogen-bonding interactions with the carboxamide .

-

Stability: The dimethylcarbamate group may undergo hydrolysis under acidic or basic conditions, yielding methanol and a secondary amine.

Table 1: Comparative Analysis of Structural Analogs

| Compound | Key Functional Groups | Molecular Weight (g/mol) | Stability Profile |

|---|---|---|---|

| 4-(Morpholine-4-carboxamido)phenyl dimethylcarbamate | Carboxamide, Carbamate | 333.33 (estimated) | Moderate hydrolytic stability |

| 3-(Morpholine-4-sulfonamido)phenyl dimethylcarbamate | Sulfonamide, Carbamate | 329.37 | High thermal stability |

| Phenyl dimethylcarbamate | Carbamate | 165.19 | Low hydrolytic stability |

Synthesis Methodologies

The synthesis of 4-(Morpholine-4-carboxamido)phenyl dimethylcarbamate typically involves multi-step reactions, leveraging palladium-catalyzed cross-coupling and carbamate formation strategies.

Route 1: Suzuki-Miyaura Coupling

A boronic acid derivative, such as 4-(morpholine-4-carbonyl)phenylboronic acid , reacts with a halogenated phenyl carbamate precursor under palladium catalysis. This method, adapted from protocols for analogous compounds , achieves yields up to 81% under optimized conditions (70°C, DME/water solvent system).

Route 2: Stepwise Functionalization

-

Morpholine Carboxamide Installation: Morpholine-4-carbonyl chloride reacts with 4-aminophenol to form 4-(morpholine-4-carboxamido)phenol.

-

Carbamate Formation: The phenolic hydroxyl group is treated with dimethylcarbamoyl chloride in the presence of a base like pyridine.

Reaction Optimization

Critical parameters influencing yield include:

-

Catalyst Loading: Tetrakis(triphenylphosphine)palladium(0) at 1–5 mol% .

-

Solvent System: A 3:1 mixture of 1,2-dimethoxyethane and aqueous sodium carbonate enhances coupling efficiency .

-

Temperature: Reactions conducted at 70–100°C minimize side product formation .

Biological and Industrial Applications

While direct pharmacological data for 4-(Morpholine-4-carboxamido)phenyl dimethylcarbamate are scarce, its structural features suggest utility in multiple domains.

Agrochemical Uses

In crop protection, carbamate derivatives are employed as insecticides and fungicides. The compound’s hydrolytic stability may enhance its environmental persistence, necessitating further ecotoxicological studies.

Future Research Directions

-

Pharmacokinetic Studies: Evaluate absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Structure-Activity Relationships (SAR): Modify the carboxamide and carbamate groups to optimize bioactivity.

-

Environmental Impact Assessments: Investigate degradation pathways and ecotoxicological effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume